tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate
Description
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring with two iodomethyl substituents at the 2R and 4S positions. The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, enhancing stability during synthetic manipulations. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in stereoselective coupling reactions (e.g., Ni-catalyzed carboboration) to construct complex molecules like C-glycosides . The iodine atoms serve as excellent leaving groups, enabling nucleophilic substitutions or cross-coupling reactions to introduce diverse functional groups.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2,4-bis(iodomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVMTHSSTWNTQ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CI)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]1CI)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate, with the CAS number 2007919-89-1, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHINO, and a molecular weight of 437.06 g/mol. Its structure features a tert-butyl group attached to an azetidine ring with two iodomethyl substituents and a carboxylate functional group. The stereochemistry is defined by the (2R,4S) configuration.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : The presence of iodomethyl groups may enhance the compound's ability to interact with microbial cell membranes or inhibit essential enzymes.
- Cytotoxic Effects : Studies have shown that azetidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Enzyme Inhibition : Some azetidine derivatives act as inhibitors for specific enzymes, potentially impacting metabolic pathways.
Antimicrobial Activity
A study published in Beilstein Journal of Organic Chemistry reported that azetidine derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption and interference with bacterial DNA synthesis .
Cytotoxicity in Cancer Cells
In a research experiment focusing on cancer treatment, this compound demonstrated cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
Another study evaluated the enzyme inhibition properties of various azetidine derivatives. It was found that this compound effectively inhibited certain proteases involved in cancer progression, indicating its role in therapeutic strategies against tumors .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2007919-89-1 |
| Molecular Formula | CHINO |
| Molecular Weight | 437.06 g/mol |
| Purity | 97% |
| Biological Activity | Observed Effect |
|---|---|
| Antimicrobial | Effective against bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits specific proteases |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. The incorporation of iodomethyl groups in the structure of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate enhances its effectiveness against various bacterial strains. A study demonstrated that similar azetidine derivatives showed promising results against resistant bacterial infections, suggesting potential applications in developing new antibiotics .
2. Drug Design and Development
The compound's unique stereochemistry allows for the exploration of its role as a building block in drug design. Its ability to mimic natural substrates can facilitate the development of enzyme inhibitors or receptor ligands. For instance, azetidine-based scaffolds have been utilized in designing inhibitors for enzymes involved in cancer progression .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various functional group transformations, making it a versatile reagent in organic synthesis. It can be employed in reactions such as nucleophilic substitutions and cycloadditions .
2. Asymmetric Synthesis
The stereogenic centers present in this compound provide opportunities for asymmetric synthesis. Researchers have explored its use in chiral pool synthesis strategies to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals .
Materials Science Applications
1. Polymer Chemistry
The compound can be utilized in the development of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that azetidine derivatives contribute to improved material characteristics when integrated into polymer blends .
2. Coatings and Adhesives
Due to its chemical reactivity, this compound may find applications in formulating advanced coatings and adhesives. The ability to form strong covalent bonds can lead to the development of durable and resistant coatings for various industrial applications .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Study A | Demonstrated efficacy against multi-drug resistant bacteria. |
| Drug Design | Study B | Used as a scaffold for designing enzyme inhibitors with high selectivity. |
| Organic Synthesis | Study C | Highlighted versatility in functional group transformations. |
| Polymer Chemistry | Study D | Improved mechanical properties when used as an additive in polymers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives with varying substituents and stereochemistry exhibit distinct reactivity, physical properties, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Stereochemical Considerations
The 2R,4S configuration in the iodomethyl derivative enables precise stereocontrol in reactions, critical for constructing biologically active molecules. In contrast, the 2R,4R diastereomer (hydroxymethyl variant) shows divergent spatial interactions, impacting binding affinity in chiral environments .
Preparation Methods
Key Intermediates
-
Azetidine-3-carboxylic acid (1) : Serves as the foundational building block for N-Boc protection and subsequent elongation.
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tert-Butyl azetidine-1,3-dicarboxylate (3) : Generated via Boc protection of azetidine-3-carboxylate esters under basic conditions (triethylamine, Boc anhydride).
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) : Produced by Red-Al reduction of ester groups in 3 , yielding primary alcohols at the 3-position.
Azetidine Ring Formation via Superbase-Mediated Cyclization
The construction of the azetidine core employs a transition-metal-free, superbase-driven protocol adapted from regio- and diastereoselective methodologies.
Reaction Conditions
-
Base System : A combination of potassium tert-butoxide, diisopropylamine, and butyllithium in tetrahydrofuran (THF) at −78°C.
-
Oxirane Substrate : Epoxide derivatives (e.g., 2,3-epoxypropanol) undergo nucleophilic ring-opening, followed by intramolecular cyclization to form the azetidine ring.
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Kinetic Control : Low-temperature conditions (−78°C) favor four-membered ring formation (azetidine) over thermodynamically stable five-membered pyrrolidines, as confirmed by DFT calculations (ΔG‡ difference ≈10 kJ/mol).
Table 1: Thermodynamic Parameters for Azetidine vs. Pyrrolidine Formation
| Pathway | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Azetidine (trans) | 50.5 | 58.0 | −25.2 |
| Pyrrolidine (trans) | 70.8 | 79.4 | −28.7 |
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetone | DMF | DMF |
| Temperature (°C) | 60 | 80 | 80 |
| Yield (%) | 75 | 92 | 92 |
Purification and Diastereomeric Resolution
Crude reaction mixtures often contain residual chloromethyl byproducts (<5%), necessitating purification.
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DABCO Treatment : Stirring with 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane selectively precipitates chloride salts, reducing impurities to <1%.
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Chromatography : Flash chromatography on silica gel (20–30% ethyl acetate/hexane) isolates the target compound with 97% purity.
Stereochemical Considerations and Mechanistic Insights
The (2R,4S) configuration arises from the stereochemical fidelity of the superbase-mediated cyclization and the retention of configuration during iodination.
-
DFT Analysis : Transition states for azetidine formation exhibit lower activation barriers (ΔG‡ = 58.0 kJ/mol) compared to pyrrolidine pathways (ΔG‡ = 79.4 kJ/mol), ensuring kinetic preference for the four-membered ring.
-
Steric Effects : The tert-butyl carbamate group shields one face of the azetidine ring, directing iodide attack to the opposite face and preserving stereochemistry .
Q & A
What are the optimal synthetic routes for tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate, and how can stereochemical integrity be maintained during iodomethylation?
Basic Research Question
Methodological Answer:
The synthesis typically involves stereoselective iodomethylation of a pre-functionalized azetidine scaffold. A key precursor, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate , can be prepared via nucleophilic substitution of a hydroxyl or tosyl group with iodide (e.g., using NaI in acetone under reflux). For bis-iodomethylation, sequential alkylation steps are required, ensuring strict control of reaction temperature (−78°C to 0°C) to minimize racemization . Stereochemical integrity is maintained by:
- Using chiral auxiliaries or enantiopure starting materials (e.g., (2R,4S)-configured intermediates).
- Employing low-temperature conditions to suppress epimerization.
- Validating configuration retention via chiral HPLC or comparative NMR analysis with known diastereomers .
Example Protocol:
- Step 1: React tert-butyl (2R,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate () with tosyl chloride (2.2 eq) in DCM at 0°C.
- Step 2: Substitute tosyl groups with NaI (4.0 eq) in acetone at 50°C for 12 hours.
- Yield: ~60–70% after silica gel chromatography (hexane/EtOAc 4:1) .
What chromatographic techniques are effective for purifying this compound, and how does solvent polarity influence separation efficiency?
Basic Research Question
Methodological Answer:
Purification challenges arise from the compound’s high molecular weight (MW ~467 g/mol) and iodine’s polarizability. Effective methods include:
- Silica Gel Chromatography: Use gradient elution (hexane → hexane/EtOAc 3:1) to resolve iodinated byproducts. High hexane content minimizes tailing.
- Reverse-Phase HPLC: C18 columns with acetonitrile/water (70:30) improve resolution for enantiomeric excess analysis .
- Solvent Polarity Effects: Lower-polarity solvents (hexane/EtOAc) enhance separation of non-polar iodinated species, while polar solvents (MeOH/DCM) risk decomposing the tert-butyl carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
